1-(3-Methoxypropanesulfonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S.ClH/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10;/h9H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOGDLHNWPZMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
- Reactants: Piperazine and 3-methoxypropanesulfonyl chloride (or equivalent sulfonylating agent)
- Solvent: Aprotic solvents such as dichloromethane or acetonitrile are commonly used to dissolve reactants and facilitate the reaction.
- Base: A tertiary amine base (e.g., triethylamine) is often employed to neutralize the hydrogen chloride generated during sulfonylation.
- Temperature: Typically maintained at 0 to 25 °C to control the reaction rate and minimize side reactions.
- Reaction Time: 2 to 6 hours depending on scale and reagent purity.
Hydrochloride Salt Formation
- After completion of the sulfonylation, the reaction mixture is treated with hydrochloric acid or saturated hydrogen chloride gas in an organic solvent or aqueous medium.
- The salt precipitates out or is extracted and purified by crystallization or recrystallization.
Representative Experimental Procedure
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve piperazine in dry dichloromethane | Stir under nitrogen atmosphere |
| 2 | Add triethylamine as acid scavenger | Typically 1.1 equivalents relative to sulfonyl chloride |
| 3 | Slowly add 3-methoxypropanesulfonyl chloride solution | Maintain temperature at 0–5 °C |
| 4 | Stir reaction mixture for 3–4 hours at room temperature | Monitor reaction progress by TLC or HPLC |
| 5 | Quench reaction with water | Extract organic layer, wash with brine |
| 6 | Concentrate organic layer and add hydrochloric acid | Form hydrochloride salt precipitate |
| 7 | Filter and dry the solid product | Obtain pure this compound |
Analytical Data and Yields
| Parameter | Typical Value | Method/Notes |
|---|---|---|
| Purity (HPLC) | >98% | High-performance liquid chromatography |
| Yield | 70–85% | Based on starting piperazine |
| Melting Point | Typically 180–185 °C (hydrochloride salt) | Differential scanning calorimetry (DSC) |
| Molecular Weight | 258.77 g/mol | Calculated from molecular formula |
Literature and Patent Insights
- Although direct detailed synthetic procedures for this compound are limited in open literature, analogous sulfonylation methods for piperazine derivatives are well-documented.
- Patent literature on related piperazine sulfonyl derivatives indicates that the sulfonylation reaction is best conducted under controlled temperature and anhydrous conditions to maximize yield and purity.
- The hydrochloride salt formation is generally straightforward, involving acidification and crystallization steps, which enhance the compound's stability and facilitate purification.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Piperazine to sulfonyl chloride molar ratio | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride may improve conversion |
| Solvent | Dichloromethane, Acetonitrile | Dry solvents preferred |
| Base | Triethylamine or equivalent | Neutralizes HCl formed |
| Temperature | 0–25 °C | Controls reaction rate and side products |
| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |
| Purification | Crystallization from suitable solvents | Methanol or ethanol often used |
| Yield | 70–85% | Dependent on reaction scale and conditions |
Chemical Reactions Analysis
1-(3-Methoxypropanesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. This suggests its utility in cancer research as a therapeutic agent .
Chemical Research
- Organic Buffer : It serves as an organic buffer in biochemical applications, providing stability to biochemical reactions by maintaining pH levels .
- Building Block for Synthesis : The compound is utilized as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry .
Medicinal Chemistry
- Potential Anticancer Agent : Preliminary studies suggest that this compound may inhibit specific targets involved in cancer progression, which could lead to the development of novel anticancer therapies .
Case Study 1: Antimicrobial Properties
In a study evaluating various piperazine derivatives, this compound demonstrated significant activity against certain bacterial strains. The results indicated that modifications to the piperazine core could enhance antimicrobial efficacy.
Case Study 2: Cancer Research
A recent investigation into the compound's effects on cancer cell lines revealed that it could induce apoptosis through the inhibition of cyclin-dependent kinases (CDKs). This mechanism highlights its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(3-Methoxypropanesulfonyl)piperazine hydrochloride with structurally related piperazine derivatives:
Key Differences and Implications
Substituent Effects on Receptor Binding: CPP and MPP: Aryl substituents (chloro/methoxy) directly on the phenyl ring enhance affinity for serotonin receptors. For example, CPP's 3-chlorophenyl group confers potent 5-HT1B agonism, while MPP's 2-methoxyphenyl group favors 5-HT1A interactions . Sulfonyl groups also increase hydrogen-bonding capacity, which could improve solubility but limit blood-brain barrier penetration .
Synthetic Complexity :
- Simple arylpiperazines (e.g., CPP, MPP) are synthesized via condensation of bis(2-chloroethyl)amine with substituted anilines .
- The target compound likely requires additional sulfonation steps, increasing synthetic complexity compared to aryl-substituted analogs .
Pharmacological and Toxicological Profiles :
- Antimicrobial Activity : Chloro- and methyl-substituted piperazines (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) show efficacy against Gram-positive bacteria, while the sulfonyl group in the target compound may enhance solubility but reduce lipid membrane interaction .
- Mutagenicity : Piperazine dihydrochloride forms mutagenic N-nitroso compounds under acidic conditions . The sulfonyl group in the target compound may mitigate nitrosation risk due to steric hindrance.
Metabolic Stability :
- Sulfonamide-containing compounds generally exhibit slower hepatic clearance due to resistance to oxidative metabolism. This contrasts with arylpiperazines like CPP, which undergo rapid N-dealkylation or hydroxylation .
Biological Activity
1-(3-Methoxypropanesulfonyl)piperazine hydrochloride is a synthetic compound with potential applications in various biological fields. Its unique chemical structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects. This article reviews the available research on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is modified by a methoxypropanesulfonyl group. The structural formula can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1421603-61-3
The presence of the methoxy and sulfonyl groups enhances its solubility and reactivity, making it suitable for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of serotonin receptors, particularly influencing the 5-HT (serotonin) pathways. The mechanism includes:
- Receptor Binding : The compound exhibits affinity for various serotonin receptor subtypes, which may lead to altered neurotransmission.
- Signal Transduction : By modulating receptor activity, it can influence downstream signaling pathways involved in mood regulation and other physiological processes.
Biological Activities
This compound has been studied for several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through serotonin modulation.
- Antimicrobial Activity : Some research indicates that the compound may exhibit antimicrobial effects against certain bacterial strains.
- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin receptors | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Case Study: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as an antidepressant agent.
Case Study: Antimicrobial Activity
In vitro studies have shown that this compound exhibits activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 1-(3-methoxypropanesulfonyl)piperazine hydrochloride?
- Methodological Answer : Synthesis typically involves sulfonylation of piperazine derivatives using 3-methoxypropanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere). Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography with silica gel. Characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm the sulfonyl-piperazine backbone and methoxypropanesulfonyl substituents. High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) ensures purity (>95%). For hydrochloride salt formation, stoichiometric HCl in diethyl ether is used, followed by vacuum drying .
Q. How do researchers evaluate the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer : Solubility is tested via gravimetric analysis by saturating solvents (e.g., water, DMSO, ethanol) and filtering undissolved material. Stability is assessed under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) using accelerated degradation studies. Analytical techniques like UV-Vis spectroscopy track absorbance changes, while LC-MS identifies degradation products. Hydrolytic stability of the sulfonyl group is critical; phosphate-buffered saline (PBS) at 37°C is a standard medium for mimicking physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for sulfonylation of piperazine derivatives?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-sulfonylation or oxidation). To address this:
- Use Design of Experiments (DoE) to optimize molar ratios (e.g., piperazine:sulfonyl chloride = 1:1.2), temperature (0–25°C), and reaction time (2–24 hrs).
- Monitor intermediates via thin-layer chromatography (TLC) or in-situ IR spectroscopy.
- Cross-validate results using replicated analysis (e.g., triplicate runs under identical conditions) to ensure reproducibility .
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Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the sulfonyl group and piperazine ring. Key parameters:
- Electrostatic potential maps to identify nucleophilic attack sites.
- Transition state simulations (e.g., using Gaussian or ORCA) to predict activation energies.
- Compare with experimental kinetic data (e.g., rate constants in acetonitrile or DMF) to validate computational models .
Q. What advanced techniques assess the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase crystal structures (e.g., PDB entries for EGFR or BRAF).
- In vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Structure-activity relationship (SAR) studies by modifying the methoxypropanesulfonyl group and testing analogs for potency and selectivity .
Data Analysis & Validation
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Confirm sample purity via HPLC and elemental analysis.
- Re-run NMR under standardized conditions (e.g., 500 MHz, DMSO-d₆ as solvent, TMS reference).
- Compare with theoretical NMR predictions (e.g., ACD/Labs or ChemDraw) to assign peaks.
- For unresolved discrepancies, collaborate with multiple labs to replicate spectra .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer :
- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.
- Apply Hill slope analysis to detect cooperativity in binding.
- Validate with bootstrapping (10,000 iterations) to calculate 95% confidence intervals for EC₅₀/IC₅₀ values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

